molecular formula C19H20N2O2 B4932361 1-butoxy-4-(4-methoxyphenyl)phthalazine

1-butoxy-4-(4-methoxyphenyl)phthalazine

Cat. No.: B4932361
M. Wt: 308.4 g/mol
InChI Key: JLPQRMPFCZRPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butoxy-4-(4-methoxyphenyl)phthalazine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing two nitrogen atoms. Phthalazine derivatives have gained significant attention due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxy-4-(4-methoxyphenyl)phthalazine typically involves the reaction of a phthalazine derivative with appropriate substituents. One common method includes the reaction of 1-chlorophthalazine with 4-methoxyphenyl and butoxy groups under specific conditions . The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for phthalazine derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-butoxy-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Catalysts: K2CO3, palladium on carbon (Pd/C)

    Solvents: Acetonitrile, DMF, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions can produce phthalazine alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-butoxy-4-(4-methoxyphenyl)phthalazine include:

Uniqueness

This compound is unique due to its specific substituents, which confer distinct biological activities and pharmacological properties. The combination of butoxy and methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-butoxy-4-(4-methoxyphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-4-13-23-19-17-8-6-5-7-16(17)18(20-21-19)14-9-11-15(22-2)12-10-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQRMPFCZRPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.